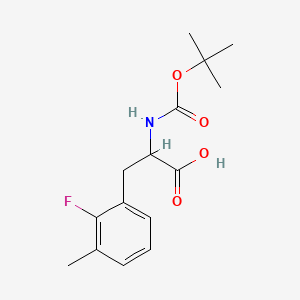
4,4'-(Butane-2,3-diyl)bis(chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is an organic compound characterized by its unique structure, which includes two chlorobenzene rings connected by a butane-2,3-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of flow microreactor systems can enhance the reaction’s efficiency and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorobenzene rings to benzene rings.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzene derivatives.
科学的研究の応用
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): This compound has a similar butane-2,3-diyl bridge but with methoxyphenol groups instead of chlorobenzene rings.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol (TETROL): This compound features a tetraphenylbutane structure and is used in host-guest chemistry.
Uniqueness
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity
特性
分子式 |
C16H16Cl2 |
|---|---|
分子量 |
279.2 g/mol |
IUPAC名 |
1-chloro-4-[3-(4-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3 |
InChIキー |
ZBSQYCXMPKWLSV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)


![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)


![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)

